2-Amino-1-phenyloctan-1-ol
Descripción
Propiedades
Número CAS |
7467-55-2 |
|---|---|
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
2-amino-1-phenyloctan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-8-11-13(15)14(16)12-9-6-5-7-10-12/h5-7,9-10,13-14,16H,2-4,8,11,15H2,1H3 |
Clave InChI |
QJTHXZQVXLUYAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(C1=CC=CC=C1)O)N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Observations:
- Aromatic Substitution: The mono-phenyl group in this compound contrasts with the diphenyl substitution in (S)-2-Amino-1,1-diphenylpropan-1-ol, which may sterically hinder interactions at binding sites .
- Functional Group Reactivity: Unlike 2-Aminolauric acid derivatives, which require carbamate protection during synthesis (e.g., Boc groups), this compound’s stability under standard conditions remains unconfirmed but is inferred to align with other amino alcohols .
Métodos De Preparación
Oxime Formation and Reduction: A Foundation for Amino-Alcohol Synthesis
The oxime pathway, widely employed for amino-alcohol synthesis, serves as a cornerstone for 2-amino-1-phenyloctan-1-ol preparation. Drawing from methodologies detailed in patent US7414153B2 , the process begins with the condensation of 1-phenyloctan-1-one with hydroxylamine hydrochloride under basic conditions. Critical parameters include:
-
Solvent Selection : Polar aprotic solvents such as toluene or di-n-butyl ether facilitate oxime formation while minimizing side reactions. For instance, a 1:3 molar ratio of 1-phenyloctan-1-ketone to hydroxylamine hydrochloride in toluene at 0–30°C yields the oxime intermediate within 2 hours .
-
Base Neutralization : Sodium acetate trihydrate or sodium hydroxide ensures complete neutralization of hydrochloric acid, preventing premature protonation of the oxime nitrogen .
Chiral Resolution via Diastereomeric Salt Formation
Separating erythro and threo isomers of this compound remains critical for pharmaceutical applications. Patent US7414153B2 outlines a resolution strategy using organic acids:
-
Acid Selection : Opting for mandelic acid or p-toluenesulfonic acid in ethanol-water mixtures (3:1 v/v) preferentially crystallizes the erythro isomer as a less soluble salt .
-
Solvent Optimization : Lower aliphatic alcohols (e.g., isopropyl alcohol) improve crystal purity by reducing co-solubility of diastereomers.
For this compound, substituting shorter-chain acids (e.g., acetic acid) with longer-chain variants (e.g., decanoic acid) may enhance selectivity due to improved hydrophobic interactions with the octyl chain .
Though not directly cited in the provided sources, Grignard reagent addition to α-amino ketones represents a viable alternative. For example:
-
Synthesis of α-Amino Ketone : Condensing benzylamine with ethyl octanoate via a Mannich reaction.
-
Nucleophilic Addition : Treating the ketone with methylmagnesium bromide in tetrahydrofuran at −78°C to yield the tertiary alcohol.
This route’s feasibility hinges on the stability of the α-amino ketone intermediate, which may require protective groups (e.g., tert-butoxycarbonyl) to prevent undesired enolization .
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each method:
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-1-phenyloctan-1-ol, and what factors influence reaction efficiency and yield?
- Methodological Answer : Synthesis typically involves reductive amination of a ketone precursor or substitution reactions using chiral auxiliaries. For example, reduction of a nitro group or ketone intermediate (e.g., using NaBH₄ with a chiral catalyst) can yield amino alcohols. Reaction efficiency depends on solvent polarity, temperature, and catalyst choice (e.g., enantioselective catalysts for stereochemical control). Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, 2D-COSY) resolves structural features like phenyl group orientation and hydroxyl/amine proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, -NH₂). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides absolute stereochemistry for crystalline derivatives. Chiral HPLC or polarimetry quantifies enantiomeric excess .
Q. How do pH and temperature influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at varying temperatures (4–40°C). Degradation is monitored via HPLC or UV-Vis spectroscopy. Acidic/basic conditions may protonate/deprotonate the amino group, altering solubility and reactivity. Elevated temperatures accelerate hydrolysis or oxidation, requiring stabilizers like antioxidants or inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from enantiomeric impurities, assay conditions (e.g., cell line variability), or solvent effects. Systematic reproducibility studies should:
- Validate compound purity (HPLC, NMR).
- Standardize biological assays (e.g., enzyme inhibition protocols).
- Compare enantiomer-specific activities using chiral separation techniques (e.g., SFC or HPLC with amylose columns) .
Q. What computational strategies are recommended for predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding modes to receptors/enzymes. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-target complexes. Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., substituent effects) with activity. AI-driven tools (e.g., AlphaFold) aid in target structure prediction if crystallographic data is lacking .
Q. What methodologies are employed to achieve enantioselective synthesis of this compound, and how is enantiomeric excess quantified?
- Methodological Answer : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases) ensures enantioselectivity. Chiral auxiliaries (e.g., Evans oxazolidinones) guide stereochemistry during synthesis. Enantiomeric excess is quantified via chiral HPLC (Chiralpak columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). Polarimetry provides optical rotation values for comparison with literature .
Q. How can green chemistry principles be integrated into the synthesis of this compound to minimize environmental impact?
- Methodological Answer : Substitute volatile organic solvents (e.g., dichloromethane) with ionic liquids or eutectic solvents (e.g., choline chloride-urea). Catalytic methods (e.g., organocatalysis) reduce stoichiometric waste. Microwave-assisted synthesis shortens reaction times, improving energy efficiency. Atom economy is maximized by selecting reactions with minimal byproducts (e.g., reductive amination over multi-step routes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
